4-Benzyloxy-3-methoxyphenylacetic acid
Overview
Description
4-Benzyloxy-3-methoxyphenylacetic acid is an aromatic phenyl acetic acid. It has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid.
Scientific Research Applications
Neurological and Biochemical Applications :
- A method for assaying urinary 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), which is increased in patients with neuroblastoma, pheochromocytoma, and Parkinson's disease, has been developed using liquid chromatography with electrochemical detection (Morrisey & Shihabi, 1979).
- A fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid in normal brain tissue was developed, demonstrating its presence in the caudate nucleus of various animal species (Sharman, 1963).
Cancer Research and Treatment :
- Research into di- and triphenyltin(IV) carboxylate complexes involving 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid has revealed their cytotoxic activity against various tumor cell lines, indicating potential in cancer treatment (Gómez‐Ruiz et al., 2008).
- Similar studies have been conducted with dinuclear gallium(III) carboxylate complexes, again showing promising cytotoxic activities against different human tumor cell lines (Kaluderović et al., 2010).
Luminescent Properties in Chemistry :
- Research on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives has shed light on the influence of electron-releasing or electron-withdrawing substituents on photophysical properties, with implications for materials science and luminescence-based technologies (Sivakumar et al., 2010).
Pharmaceutical Synthesis and Biochemical Analysis :
- Methods for the synthesis of phenethylamines from phenylacetonitriles, including derivatives of 4-hydroxy-3-methoxyphenylacetic acid, have been developed, providing new pathways in pharmaceutical synthesis (Short, Dunnigan, & Ours, 1973).
- A novel synthetic technology for 4-methoxyphenylacetic acid, a key component in various pharmaceutical products, has been developed, showcasing advancements in chemical synthesis (Zhu Jin-tao, 2011).
Vibrational Spectroscopy and Molecular Structure :
- The vibrational spectra of 3,4-dihydroxy- and 4-hydroxy-3-methoxyphenylacetic acids have been analyzed, providing insights into their molecular structures and stability, relevant for various chemical and biochemical applications (Förner & Badawi, 2011).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mechanism of Action
Target of Action
4-Benzyloxy-3-methoxyphenylacetic acid is an aromatic phenyl acetic acid
Mode of Action
It has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .
Result of Action
It may be used as one of the reactants in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCIHUSEBJLTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305165 | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29973-91-9 | |
Record name | 29973-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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